molecular formula C11H14N2 B15111401 N-(4-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine

N-(4-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B15111401
M. Wt: 174.24 g/mol
InChI Key: UOZLVCYDFBDVPF-UHFFFAOYSA-N
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Description

(4,5-Dihydro-3H-pyrrol-2-yl)-p-tolyl-amine: is a chemical compound that belongs to the class of heterocyclic amines. It features a pyrrole ring fused with a tolyl group, making it a significant compound in various chemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydro-3H-pyrrol-2-yl)-p-tolyl-amine typically involves the condensation of a pyrrole derivative with a tolyl amine. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with p-toluidine in the presence of a catalytic amount of acid, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (4,5-Dihydro-3H-pyrrol-2-yl)-p-tolyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: In chemistry, (4,5-Dihydro-3H-pyrrol-2-yl)-p-tolyl-amine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .

Biology: The compound has been studied for its potential biological activities. It exhibits properties that make it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial research .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets, such as enzymes and receptors, which are crucial in various disease pathways .

Industry: Industrially, (4,5-Dihydro-3H-pyrrol-2-yl)-p-tolyl-amine is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4,5-Dihydro-3H-pyrrol-2-yl)-p-tolyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: (4,5-Dihydro-3H-pyrrol-2-yl)-p-tolyl-amine is unique due to its specific combination of a pyrrole ring and a tolyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to its analogs .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

N-(4-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C11H14N2/c1-9-4-6-10(7-5-9)13-11-3-2-8-12-11/h4-7H,2-3,8H2,1H3,(H,12,13)

InChI Key

UOZLVCYDFBDVPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NCCC2

Origin of Product

United States

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